molecular formula C15H29N3O2 B2791461 Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate CAS No. 2173637-16-4; 2177263-19-1

Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate

Cat. No.: B2791461
CAS No.: 2173637-16-4; 2177263-19-1
M. Wt: 283.416
InChI Key: CTIHUAFFLVLLSJ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .

Chemical Reactions Analysis

Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.

    Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound finds applications in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

CAS No.

2173637-16-4; 2177263-19-1

Molecular Formula

C15H29N3O2

Molecular Weight

283.416

IUPAC Name

tert-butyl 4-[(1R,2S)-2-aminocyclohexyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13+/m0/s1

InChI Key

CTIHUAFFLVLLSJ-QWHCGFSZSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N

solubility

not available

Origin of Product

United States

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